molecular formula C36H46N4 B1677100 Nickel octaethylporphyrin CAS No. 2683-82-1

Nickel octaethylporphyrin

Cat. No.: B1677100
CAS No.: 2683-82-1
M. Wt: 534.8 g/mol
InChI Key: XFIIGRBIXXECHR-UHFFFAOYSA-N
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Description

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine (abbreviated as OEP or H₂OEP) is a synthetic porphyrin derivative with eight ethyl substituents at the β-pyrrolic positions. Its molecular formula is C₃₆H₄₆N₄, with a molecular weight of 534.78 g/mol . The ethyl groups confer enhanced solubility in organic solvents and modulate electronic properties compared to unsubstituted porphine. OEP serves as a versatile ligand for forming metalloporphyrins, which are pivotal in catalysis, sensing, and biomedicine. Key applications include optical sensors (e.g., surface plasmon resonance (SPR) films) , gas-sensing materials , and catalysts for organic reactions .

Properties

IUPAC Name

2,3,7,8,12,13,17,18-octaethyl-21,22-dihydroporphyrin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46N4/c1-9-21-22(10-2)30-18-32-25(13-5)26(14-6)34(39-32)20-36-28(16-8)27(15-7)35(40-36)19-33-24(12-4)23(11-3)31(38-33)17-29(21)37-30/h17-20,37-38H,9-16H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFIIGRBIXXECHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)CC)CC)C(=C4CC)CC)C(=C3CC)CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2062589
Record name Octaethylporphyrin
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Molecular Weight

534.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2683-82-1
Record name 2,3,7,8,12,13,17,18-Octaetioporphyrin
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Record name 21H,23H-Porphine, 2,3,7,8,12,13,17,18-octaethyl-
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Record name Octaethylporphyrin
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Record name 2,3,7,8,12,13,17,18-octaethyl-21H,23H-porphine
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Record name 2,3,7,8,12,13,17,18-Octaetioporphyrin
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Preparation Methods

Hypofluorous Acid Oxidation

Treatment of OEP with hypofluorous acid (HOF) in chloroform at room temperature produces OEP N-oxide in 68% yield. The reaction proceeds via electrophilic oxygen transfer, with HOF acting as both oxidant and oxygen source. Analytical thin-layer chromatography (TLC) confirms conversion, showing a distinct brown product (Rf = 0.33) compared to unreacted OEP (Rf = 0.80).

Reaction Conditions :

  • Reagent : 20 mg HOF in nitrogen atmosphere.
  • Workup : Quenching with saturated NaHCO₃, drying (Na₂SO₄), and solvent evaporation.
  • Stability : The N-oxide gradually reverts to OEP under ambient conditions, necessitating storage at –20°C.

Permaleic Acid Oxidation

Permaleic acid, generated in situ from maleic anhydride and hydrogen peroxide, offers a milder alternative. Stirring OEP with permaleic acid in dichloromethane for 40 minutes under dark conditions yields 58% OEP N-oxide after column chromatography. Isotopic labeling studies using H₂¹⁸O demonstrate that the oxygen atom in the N-oxide originates from the peroxide, confirmed by mass spectrometry.

Comparative Efficiency :

Oxidizing Agent Reaction Time Yield Stability
Hypofluorous acid 15 minutes 68% Low
Permaleic acid 40 minutes 58% Moderate

Ruthenium Complexation

OEP forms stable ruthenium complexes with diverse coordination geometries. Barley et al. detailed the synthesis of Ru(OEP)(CO)(EtOH), where ethanol acts as a labile axial ligand. Refluxing Ru(OEP)(CO)EtOH with tri-n-butylphosphine (PⁿBu₃) in dichloromethane displaces ethanol, yielding Ru(OEP)(CO)(PⁿBu₃). Electrochemical oxidation of this complex at 0.25 V (vs. Ag/AgCl) generates a cation-radical species, [Ru(OEP)- +(CO)(PⁿBu₃)]⁺, characterized by a shift in the Soret band from 408 nm to 422 nm.

Synthetic Pathway :

  • Ligand Substitution :
    Ru(OEP)(CO)EtOH + 2 PⁿBu₃ → Ru(OEP)(CO)(PⁿBu₃) + EtOH
  • Oxidation :
    Ru(OEP)(CO)(PⁿBu₃) → [Ru(OEP)- +(CO)(PⁿBu₃)]⁺ + e⁻

Applications :

  • Catalysis : The Ru(OEP)(PR₃)₂ framework facilitates hydrogenation and C–H activation reactions.
  • Electrochemistry : Reversible redox behavior enables use in molecular electronics.

Functionalization at the Macrocyclic Core

Chlorination

Exposure of OEP N-oxide to hydrochloric acid induces electrophilic chlorination at the C-5 position, forming 5-chloro-OEP. This reaction proceeds via initial protonation of the N-oxide, followed by chloride attack.

Acetoxylation

Treating OEP N-oxide with acetic anhydride in pyridine yields 5-acetoxy-OEP. Isotopic labeling confirms retention of the oxygen atom from the N-oxide during acetoxylation.

Stability and Decomposition Pathways

OEP N-oxide exhibits thermal lability. Heating at 250°C for 30 minutes results in partial reversion to OEP, while prolonged storage at room temperature causes gradual decomposition. Ruthenium complexes, however, demonstrate higher thermal stability, with decomposition observed only above 300°C.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Octaethylporphine can undergo oxidation reactions, particularly when coordinated with metal ions.

    Reduction: Reduction reactions are also possible, especially in the presence of reducing agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various halogenated compounds can be used for substitution reactions.

Major Products:

    Oxidation: The major products of oxidation reactions depend on the specific metal ion coordinated with the porphyrin.

    Reduction: Reduced forms of the porphyrin complex.

    Substitution: Substituted porphyrin derivatives with different functional groups.

Scientific Research Applications

Photonic and Optoelectronic Applications

1.1 Light Harvesting and Energy Transfer
Octaethylporphyrin is utilized in the development of light-harvesting systems due to its ability to absorb light efficiently and transfer energy. This characteristic is particularly useful in the design of solar cells and artificial photosynthesis systems. Research has demonstrated that incorporating Octaethylporphyrin into photovoltaic materials can enhance their efficiency by improving light absorption and energy conversion rates .

1.2 Sensors and Chemical Detection
The compound has been employed in the fabrication of sensors for detecting various chemical species. Its ability to undergo reversible oxidation and reduction reactions makes it suitable for electrochemical sensors. For instance, inkjet-printed films containing Octaethylporphyrin have been developed for optoelectronic nose applications, allowing for the detection of volatile organic compounds .

Catalytic Applications

2.1 Catalysis in Organic Reactions
Octaethylporphyrin acts as a catalyst in various organic reactions due to its metalation properties. When coordinated with metals such as zinc or copper, it exhibits catalytic activity in oxidation reactions. For example, Octaethylporphyrin zinc(II) has been shown to catalyze the oxidation of organic substrates effectively .

2.2 Environmental Remediation
The compound's catalytic properties are also being explored for environmental applications, particularly in the degradation of pollutants. Studies indicate that metalated forms of Octaethylporphyrin can facilitate the breakdown of hazardous organic compounds in wastewater treatment processes .

Biological Applications

3.1 Drug Delivery Systems
Octaethylporphyrin has potential applications in drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its lipophilic nature allows it to cross biological membranes easily, making it a candidate for targeted drug delivery .

3.2 Photodynamic Therapy
In medical applications, Octaethylporphyrin is being investigated for use in photodynamic therapy (PDT) for cancer treatment. The compound can be activated by specific wavelengths of light to produce reactive oxygen species that can selectively destroy cancer cells while minimizing damage to surrounding healthy tissue .

Material Science Applications

4.1 Thin Film Technology
The formation of Langmuir-Blodgett films using Octaethylporphyrin has been studied extensively for their potential use in electronic devices and sensors. These films exhibit unique electronic properties that can be harnessed for developing advanced materials with tailored functionalities .

4.2 Nanotechnology
Nanoparticles coated with Octaethylporphyrin have been developed for various applications including imaging and drug delivery. The incorporation of this compound into nanoparticle formulations enhances their stability and biocompatibility while providing unique optical properties .

Case Studies

Application AreaDescriptionReference
PhotovoltaicsUse of Octaethylporphyrin in solar cell materials to enhance efficiency through better light absorption
Chemical SensorsDevelopment of inkjet-printed sol-gel films incorporating Octaethylporphyrin for VOC detection
Environmental CatalysisMetalated forms used in wastewater treatment to degrade organic pollutants
Photodynamic TherapyActivation by light to produce reactive oxygen species for targeted cancer treatment
Thin Film TechnologyCreation of Langmuir-Blodgett films for electronic device applications

Mechanism of Action

The mechanism of action of Octaethylporphine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can undergo various chemical reactions, such as oxidation and reduction, which are crucial for their function in catalysis and sensing applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Ethyl vs. Phenyl Substituents

OEP derivatives are often compared to 5,10,15,20-tetraphenylporphyrin (TPP) , which has phenyl substituents at the meso positions. The ethyl groups in OEP are smaller and less sterically hindered than TPP’s phenyl rings, leading to differences in:

  • Thermal Stability : Ni-OEP decomposes at lower temperatures than Ni-TPP, as phenyl groups enhance rigidity and stability .
  • cobalt phthalocyanine in redox reactions) .

Spectroscopic and Sensor Performance

  • SPR Response : Metal-free OEP exhibits higher sensitivity to chloroform/acetone vapor than Zn-OEP, attributed to stronger analyte-ligand interactions in the absence of a metal center .
  • Gas Sensing: CoOEP-functionalized graphene shows enhanced selectivity for NO₂ due to charge transfer between Co and graphene .

Catalytic Activity

  • Superexchange Mechanism : Cobalt-OEP catalyzes electrochemical reactions at rates comparable to cobalt phthalocyanine, despite differences in substituent bulk. This is explained by superexchange , where electron transfer occurs through the porphyrin ring rather than substituents .
  • Palladium-OEP : Efficient in cross-coupling reactions, such as Suzuki-Miyaura, due to palladium’s high affinity for the porphyrin ligand .

Thermal Stability and Decomposition

Thermogravimetric analysis reveals the stability order:
VO-TPP ≈ Ni-TPP > VO-OEP > Ni-OEP .
The lower stability of Ni-OEP vs. Ni-TPP highlights the role of phenyl groups in stabilizing the porphyrin framework.

Electronic and Magnetic Properties

  • Magnesium-OEP : Ionization energy of 6.19 eV , critical for photophysical studies .
  • Vanadium-OEP : Exhibits paramagnetic behavior due to the V⁴⁺ center, useful in spin-related catalysis .

Biological Activity

2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine (often referred to as Octaethylporphyrin or OEP) is a synthetic porphyrin compound with significant biological implications. This article examines its biological activity, including its role in photodynamic therapy (PDT), its interactions with metal ions, and its potential applications in cancer treatment and other therapeutic areas.

  • Molecular Formula : C36H46N4
  • Molecular Weight : 534.79 g/mol
  • CAS Number : 2683-82-1
  • IUPAC Name : 2,3,7,8,12,13,17,18-octaethylporphyrin

Photodynamic Therapy (PDT)

OEP has been extensively studied for its application in photodynamic therapy. PDT involves the use of photosensitizing agents that produce reactive oxygen species (ROS) upon light activation.

  • Mechanism of Action :
    • Upon irradiation with light of a specific wavelength (typically around 400 nm), OEP generates singlet oxygen (1O2^1O_2), which can induce apoptosis in cancer cells.
    • The efficacy of OEP in PDT has been shown to enhance when combined with other therapeutic agents.
  • Case Studies :
    • A study demonstrated that OEP combined with rutoside significantly increased the cytotoxicity against melanoma cells by inducing oxidative stress and cell cycle arrest .
    • Another investigation reported that the combination of olaparib (a chemotherapy drug) and PDT using OEP resulted in a substantial reduction in tumor size in gastric cancer models while minimizing side effects .

Metal Complexation

OEP can form complexes with various metal ions such as zinc(II), iron(III), cobalt(II), and nickel(II). These metal complexes exhibit unique biological activities:

Metal IonComplex NameBiological Activity
Zinc(II)Zn-OEPEnhanced stability and photodynamic activity
Iron(III)Fe-OEPCatalytic activity in redox reactions; potential use in oxygen reduction reactions
Cobalt(II)Co-OEPDNA binding studies; potential applications in gene therapy
  • Zinc(II) Complex :
    • The zinc complex of OEP has been noted for its stability and enhanced photodynamic properties compared to the free base porphyrin .
  • Iron(III) Complex :
    • Fe-OEP has been explored for its catalytic properties in various biochemical reactions and its potential role in oxygen reduction catalysis .

In Vitro Studies

Research indicates that OEP exhibits significant cytotoxic effects on various cancer cell lines when activated by light. For instance:

  • In vitro studies on lung cancer cell lines showed that OEP induced apoptosis through ROS generation when exposed to light .
  • The effectiveness of OEP as a photosensitizer was compared to other porphyrins, showing superior performance in generating singlet oxygen under similar conditions .

In Vivo Studies

Animal models have also been employed to assess the therapeutic potential of OEP:

  • In vivo studies demonstrated that PDT using OEP led to tumor regression without significant damage to surrounding healthy tissues .
  • The combination therapies involving OEP have shown promising results in reducing tumor burden while enhancing overall survival rates.

Q & A

Q. How can the purity and structural integrity of 2,3,7,8,12,13,17,18-Octaethyl-21H,23H-porphine (OEP) be validated during synthesis?

Methodological Answer:

  • UV-Vis Spectroscopy : Validate purity by confirming characteristic absorbance maxima (e.g., 407 nm and 571 nm for vanadyl-OEP complexes) .
  • Mass Spectrometry : Compare observed molecular weights with theoretical values (e.g., Cobalt-OEP: C₃₆H₄₄N₄Co, MW 615.7 g/mol) .
  • Elemental Analysis : Confirm stoichiometry of metalated derivatives (e.g., Platinum-OEP: C₃₆H₄₄N₄Pt, MW 727.85 g/mol) .
  • HPLC with Diode Array Detection : Ensure no unreacted porphyrin precursors remain.

Q. What safety protocols are critical when handling OEP derivatives in catalytic studies?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use N95 respirators, gloves, and eyeshields to prevent inhalation/contact with fine powders .
  • Ventilation : Conduct reactions in fume hoods to avoid exposure to volatile byproducts (e.g., acetic acid in Iron-OEP acetate synthesis) .
  • Storage : Seal containers under inert gas (argon/nitrogen) to prevent oxidation of labile metal centers (e.g., Mn(II)-OEP chloride) .

Advanced Research Questions

Q. How do spectroscopic properties of OEP-metal complexes vary with axial ligand substitution, and how can this inform catalytic mechanism studies?

Methodological Answer:

  • EPR Spectroscopy : Probe electronic environments of paramagnetic metal centers (e.g., Vanadium(IV)-OEP oxide) to identify ligand-field splitting patterns .
  • Resonance Raman Spectroscopy : Detect axial ligand vibrations (e.g., ν(V=O) at ~980 cm⁻¹ in vanadyl-OEP) to correlate with catalytic activity in oxidation reactions .
  • Comparative Studies : Contrast OEP-Fe(III) acetate (μ-oxo dimer formation) with monomeric Co(II)-OEP to assess ligand-dependent reactivity .

Q. What experimental strategies resolve contradictions in reported redox potentials for OEP-metal complexes?

Methodological Answer:

  • Cyclic Voltammetry (CV) Optimization : Use non-coordinating electrolytes (e.g., TBAPF₆ in CH₂Cl₂) to minimize solvent effects on redox potentials .
  • In Situ Spectroelectrochemistry : Correlate electrochemical data with UV-Vis/NIR spectral changes during redox transitions (e.g., Ni(II)-OEP ↔ Ni(I)-OEP) .
  • Theoretical Validation : Apply DFT calculations to predict redox potentials and compare with experimental data to identify outliers .

Q. How can OEP derivatives be integrated into supramolecular frameworks for photodynamic therapy (PDT) applications?

Methodological Answer:

  • Langmuir-Blodgett (LB) Films : Deposit Co(II)-OEP monolayers at air-water interfaces to study packing efficiency and light-triggered singlet oxygen generation .
  • Metal-Organic Frameworks (MOFs) : Synthesize Zn(II)-OEP-based MOFs using pyridyl linkers (e.g., 5,15-diphenyl-10,20-di(4-pyridyl)-OEP) for controlled drug release .
  • In Vitro Testing : Use fluorescence lifetime imaging (FLIM) to monitor OEP-MOF uptake and ROS production in cancer cell lines .

Data Contradiction Analysis

Q. Why do sublimation enthalpies (ΔsubH°) of OEP derivatives vary significantly across studies?

Methodological Answer:

  • Sample Purity : Impurities (e.g., residual solvents) alter sublimation kinetics. Validate via TGA-MS to detect mass loss events unrelated to sublimation .
  • Crystallinity Differences : Anneal samples at 150°C under vacuum to ensure consistent crystal packing (e.g., ΔsubH° = 331.88 kJ/mol for pure porphyrins) .
  • Methodological Bias : Compare static vs. dynamic sublimation techniques; static methods (e.g., Knudsen effusion) minimize thermal decomposition artifacts .

Experimental Design Tables

Q. Table 1: Key Spectroscopic Data for OEP-Metal Complexes

Metal Centerλ_max (nm)EPR Signal (g-values)Redox Potential (V vs. SCE)
V(IV)=O407, 571g⊥ = 1.98, g∥ = 1.96E₁/₂ = -0.32 (Ox → Red)
Co(II)435, 550Not applicableE₁/₂ = +0.45 (Red → Ox)
Fe(III)420, 580g = 4.3 (high-spin)E₁/₂ = -0.15 (Ox → Red)

Q. Table 2: Stability of OEP Derivatives Under Catalytic Conditions

DerivativeTemperature Limit (°C)Solvent CompatibilityOxidative Stability (Air Exposure)
Pt(II)-OEP180Toluene, DMFStable (24 hrs)
Mg(II)-OEP120THF, CHCl₃Degrades within 2 hrs

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Nickel octaethylporphyrin
Reactant of Route 2
Nickel octaethylporphyrin

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